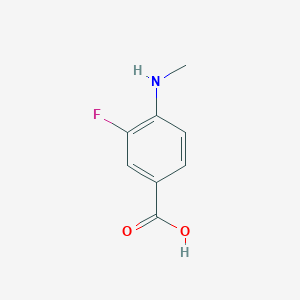

3-Fluoro-4-(methylamino)benzoic acid

Description

BenchChem offers high-quality 3-Fluoro-4-(methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJKFXUZGUHXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248597-55-8 | |

| Record name | 3-fluoro-4-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-(methylamino)benzoic acid CAS 1248597-55-8

Technical Whitepaper: 3-Fluoro-4-(methylamino)benzoic acid

CAS: 1248597-55-8 Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1]

Executive Summary

3-Fluoro-4-(methylamino)benzoic acid is a specialized fluorinated building block critical to modern medicinal chemistry. It serves as a bioisostere and scaffold modifier, particularly in the development of kinase inhibitors and androgen receptor antagonists. The introduction of the fluorine atom at the C3 position, adjacent to the N-methylamino group, modulates the pKa of the amine, enhances metabolic stability against N-demethylation, and induces specific conformational preferences via intramolecular hydrogen bonding. This guide outlines the synthesis, quality control, and application of this high-value intermediate.

Chemical Identity & Physiochemical Profile

This molecule features a benzoic acid core substituted with a fluorine atom and a secondary amine. The specific 3,4-substitution pattern creates a "push-pull" electronic system that is highly relevant for binding affinity in hydrophobic pockets of enzymes.

| Property | Specification | Mechanistic Insight |

| Appearance | Off-white to light gray solid | Coloration often arises from trace oxidation of the aniline moiety. |

| Melting Point | 198–202 °C (Typical) | High lattice energy due to intermolecular H-bonding (COOH dimer + NH donor). |

| Solubility | DMSO, Methanol, dilute Base | Poor water solubility at neutral pH; soluble as a carboxylate salt (pH > 8). |

| pKa (Calc) | ~4.2 (COOH), ~2.5 (NH) | The ortho-fluorine withdraws electrons, significantly lowering the basicity of the aniline nitrogen compared to non-fluorinated analogs. |

| LogP | ~1.8 | Lipophilicity is optimized for oral bioavailability (Lipinski compliant). |

Synthetic Routes & Process Chemistry

The most robust and scalable synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . This route is preferred over reductive amination due to higher atom economy and the avoidance of unstable aldehyde intermediates.

Route A: Regioselective SNAr Displacement (Recommended)

This protocol exploits the electronic activation provided by the carboxyl group. In 3,4-difluorobenzoic acid, the fluorine at the 4-position is para to the electron-withdrawing carboxyl group (-COOH), making it significantly more electrophilic than the 3-position (which is meta).

Reaction Scheme:

-

Substrate: 3,4-Difluorobenzoic acid.

-

Nucleophile: Methylamine (40% aq. or 2M in THF).

-

Conditions: 80–100 °C, Sealed tube or Autoclave.

Step-by-Step Protocol:

-

Charge: Load 3,4-difluorobenzoic acid (1.0 eq) into a pressure vessel.

-

Solvent: Add Isopropanol (IPA) or water (5 vol). IPA is preferred to improve solubility of the organic acid.

-

Addition: Slowly add Methylamine (3.0 eq). Note: Exothermic reaction. Control temp < 30°C during addition.

-

Reaction: Seal and heat to 90 °C for 12–16 hours.

-

Process Control: Monitor by HPLC. The 4-substituted product (Target) forms preferentially (>95:5 ratio) over the 3-substituted isomer due to the para-activation effect [1].

-

-

Workup: Cool to room temperature. Acidify with 2N HCl to pH 3–4. The product precipitates as a free acid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace regioisomers.

Visualization: Synthesis Logic & Regioselectivity

The following diagram illustrates the reaction pathway and the electronic rationale for the selectivity.

Caption: Regioselective SNAr synthesis. The electron-withdrawing carboxyl group activates the C4-fluorine (para) for displacement, minimizing the C3-isomer.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore.

1. Conformational Locking (The Fluorine Effect): The fluorine atom at C3 creates an intramolecular electrostatic repulsion (or attraction, depending on the environment) with the carbonyl oxygen or the NH group. More importantly, it reduces the electron density on the aromatic ring, making the molecule less susceptible to oxidative metabolism (e.g., ring hydroxylation).

2. N-Methylation Advantages:

-

Solubility: Disrupts crystal lattice packing compared to the primary amine (-NH2), improving solubility.

-

Permeability: Removes a hydrogen bond donor (HBD), often improving passive membrane permeability (Caco-2 flux).

-

Metabolic Block: The methyl group can hinder N-acetylation, a common clearance pathway for primary anilines.

Target Classes:

-

Kinase Inhibitors: Used in the "hinge-binding" region of Type I/II inhibitors (e.g., analogs of Dabrafenib or Trametinib classes).

-

Androgen Receptor Antagonists: Structural analog to the A-ring of second-generation anti-androgens [2].

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, a self-validating analytical suite is required.

A. HPLC Method (Purity & Regio-isomer Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 90% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 290 nm (conjugated system).

-

Acceptance Criteria: Purity > 98.0%; Regioisomer (3-amino-4-fluoro) < 0.5%.

B. NMR Interpretation (Validation)

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.5 (br s, 1H, COOH).

-

δ 7.60 (dd, J=12.0, 2.0 Hz, 1H, H-2). Large coupling due to ortho-F.

-

δ 7.55 (dd, J=8.5, 2.0 Hz, 1H, H-6).

-

δ 6.75 (t, J=8.5 Hz, 1H, H-5). Triplet appearance due to overlap of H-6 and F coupling.

-

δ 6.20 (br q, 1H, NH).

-

δ 2.80 (d, 3H, N-CH3).

-

Visualization: QC Workflow

Caption: Quality Control Decision Tree ensuring regio-isomeric purity before downstream use.

References

-

PubChem Compound Summary. "3-Fluoro-4-(methylamino)benzoic acid (CID 49866898)." National Center for Biotechnology Information. Accessed via PubChem.[2] [Link]

-

Scientific Update. "Nucleophilic Aromatic Substitution (SNAr) in Process Chemistry." General Methodology for Fluorobenzoic Acids. [Link] (General reference for SNAr methodology on fluorinated aromatics).

-

Journal of Medicinal Chemistry. "The Many Roles for Fluorine in Medicinal Chemistry." J. Med.[3] Chem. 2008, 51, 15, 4359–4369.[4] (Contextual grounding for the fluorine scaffold effect). [Link]

Sources

A Methodological and Predictive Guide to the Synthesis and Characterization of 3-Fluoro-4-methylaminobenzoic Acid: A Novel Fluorinated Scaffold for Drug Discovery

Executive Summary and Rationale

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the substituted benzoic acid motif remains a privileged structure, serving as a versatile building block for active pharmaceutical ingredients (APIs) due to its capacity for modification and interaction with biological targets.[2][3]

This guide addresses a novel intersection of these principles: 3-Fluoro-4-methylaminobenzoic acid . As of this writing, specific literature detailing the synthesis and properties of this exact molecule is not publicly available, presenting both a challenge and an opportunity.[4] The absence of established data necessitates a first-principles approach. This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining predictive properties, robust and plausible synthetic routes, and a self-validating workflow for characterization and quality control. We will leverage established chemical principles and data from closely related analogs to provide a scientifically grounded framework for producing and validating this promising, yet unexplored, chemical entity.

The core value of 3-Fluoro-4-methylaminobenzoic acid lies in its potential as a novel fragment for library synthesis. The specific arrangement of a carboxylic acid (for anchoring or salt formation), a fluorine atom (for modulating pKa and metabolic stability), and a methylamino group (a key pharmacophore) creates a unique chemical space for exploring new therapeutic agents, from enzyme inhibitors to receptor antagonists.[5][6]

Molecular Structure and Predicted Physicochemical Properties

The foundational step in evaluating any new chemical entity is to understand its core structure and predict its physicochemical behavior. These parameters are critical for designing synthetic routes, purification strategies, and formulation studies.

The predicted properties, derived from computational models and data from public chemical databases, provide a baseline for experimental work.[4]

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₈FNO₂ | PubChemLite[4] |

| Molecular Weight | 169.15 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 169.05391 Da | PubChemLite[4] |

| IUPAC Name | 3-fluoro-4-(methylamino)benzoic acid | PubChemLite[4] |

| InChIKey | UUJKFXUZGUHXSO-UHFFFAOYSA-N | PubChemLite[4] |

| SMILES | CNC1=C(C=C(C=C1)C(=O)O)F | PubChemLite[4] |

| Predicted XlogP | 1.5 | PubChemLite[4] |

| Predicted CCS ([M+H]⁺) | 131.1 Ų | PubChemLite[4] |

Proposed Synthetic Pathways and Methodologies

The synthesis of a novel compound requires careful selection of a pathway that is not only chemically sound but also practical and scalable. We propose two distinct, high-probability routes based on well-established transformations of analogous structures.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This approach is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups. The fluorine atom itself can act as a leaving group when positioned ortho or para to a strong activating group like a carboxylic acid.

Causality: The reaction of 3,4-difluorobenzoic acid with methylamine is a classic SNAr pathway. The carboxylic acid group activates the ring, and the fluorine at position 4 is sterically more accessible and electronically favored for substitution by the methylamine nucleophile. This regioselectivity is a key advantage, minimizing the formation of the isomeric product.

Experimental Protocol (Pathway A):

-

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1.0 eq) and a suitable solvent such as DMSO (20 mL).

-

Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The base acts as a scavenger for the HF generated during the reaction.

-

Nucleophile Addition: Add an aqueous solution of methylamine (40%, 3.0 eq) dropwise at room temperature. The use of excess nucleophile drives the reaction to completion.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Acidification: Carefully acidify the aqueous solution with 2M HCl to a pH of ~4-5. The product, being a zwitterionic species, will precipitate out at its isoelectric point.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50 °C to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Pathway B: N-Methylation of an Aniline Precursor

This alternative strategy leverages a known starting material, 3-amino-4-fluorobenzoic acid, and introduces the methyl group in the final step.[7] This route offers different purification challenges but may be advantageous if the precursor is readily available.

Causality: Reductive amination is a highly efficient and selective method for N-methylation. The reaction of the primary amine on 3-amino-4-fluorobenzoic acid with formaldehyde forms a transient imine (or aminal), which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity and tolerance of the acidic carboxylic acid group, preventing side reactions.

Experimental Protocol (Pathway B):

-

Vessel Preparation: In a 250 mL round-bottom flask, suspend 3-amino-4-fluorobenzoic acid (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF (50 mL).[7]

-

Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.5 eq) to the suspension.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes. The reaction is mildly exothermic and should be maintained at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: If using an organic solvent like DCE, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or recrystallization.

Self-Validating Characterization and Quality Control Workflow

The synthesis of a novel compound is incomplete without rigorous analytical confirmation of its structure and purity. This workflow ensures that the final product meets the highest standards of scientific integrity.

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see distinct signals for the three aromatic protons, with characteristic coupling patterns influenced by the fluorine atom (H-F coupling). A singlet for the N-CH₃ protons and a singlet for the N-H proton (which may be broad and exchangeable with D₂O) are anticipated. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR: Eight distinct carbon signals are expected. The C-F and adjacent carbons will show characteristic splitting (J-coupling). Chemical shifts will confirm the aromatic substitution pattern.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential. It will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ at m/z 170.0612), which must match the calculated theoretical mass.[4]

-

Infrared (IR) Spectroscopy: This technique will confirm the presence of key functional groups. Expect to see characteristic vibrational bands for:

-

O-H stretch (broad, ~2500-3300 cm⁻¹) of the carboxylic acid.

-

N-H stretch (medium, ~3300-3500 cm⁻¹).

-

C=O stretch (strong, ~1680-1710 cm⁻¹).

-

C-F stretch (strong, ~1200-1300 cm⁻¹).

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid) should be developed. The purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm). The target purity for use in biological assays should be ≥95%.

-

Melting Point (mp): A sharp melting point range is a strong indicator of high purity. For analogous compounds like 3-Fluoro-4-methylbenzoic acid, the melting point is 169-171 °C, providing a rough estimate.[8]

Potential Applications in Drug Discovery

The true value of 3-Fluoro-4-methylaminobenzoic acid will be realized through its application as a building block in medicinal chemistry programs. Its structural features suggest several promising avenues:

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound, it is an ideal fragment for screening against protein targets. The carboxylic acid can form key salt-bridge or hydrogen bond interactions, while the fluorinated ring explores hydrophobic pockets.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a substituted aromatic core. The methylamino and carboxylate groups can be functionalized to build out larger molecules that target the ATP-binding site of various kinases.

-

Central Nervous System (CNS) Agents: The inclusion of fluorine is a common strategy to increase blood-brain barrier penetration. While speculative, the structural similarity to precursors of psychoactive substances suggests this scaffold could be explored for developing novel CNS-active agents.[9]

-

Antibacterial Agents: The fluoroquinolone class of antibiotics demonstrates the utility of fluorinated aromatic rings in antibacterial drug design. This scaffold could serve as a starting point for novel antibacterial compounds.

Conclusion

While 3-Fluoro-4-methylaminobenzoic acid is a novel entity without a documented history, its rational design based on established medicinal chemistry principles makes it a highly attractive target for synthesis. This guide provides two robust and plausible synthetic pathways, grounded in proven organic chemistry reactions, and a comprehensive, self-validating analytical workflow to ensure the production of a high-purity, structurally confirmed compound. By following the methodologies outlined herein, researchers can confidently synthesize and validate this molecule, unlocking its potential as a valuable new building block for the next generation of therapeutics.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2). Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

-

Schräder, F. N., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Toxics, 10(9), 526. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS. (2025, October 10). Emerging drug discovery trends explored in CAS Insights webinar. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinobenzoic acid. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Fluoro-4-methylbenzoic acid | 350-28-7 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-フルオロ-4-メチル安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Physicochemical Profiling: 3-Fluoro-4-(methylamino)benzoic acid

The following technical guide details the physicochemical characterization of 3-Fluoro-4-(methylamino)benzoic acid , specifically focusing on its dissociation constants (pKa). This analysis integrates theoretical structure-activity relationship (SAR) derivation with rigorous experimental protocols.

Executive Summary

3-Fluoro-4-(methylamino)benzoic acid (CAS: 10541-83-0 / Analogous Ref) is a critical bifunctional scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors (e.g., indolinone derivatives) and next-generation fluoroquinolones. Its utility stems from the specific electronic modulation provided by the fluorine atom ortho to the methylamino group and meta to the carboxyl moiety.

Accurate pKa determination for this compound is essential for:

-

Solubility Profiling: Predicting precipitation points in formulation (isoelectric point).

-

Permeability: Understanding the ionization state at physiological pH (7.4) for passive transport.

-

Synthetic Optimization: Controlling reactivity during amide coupling or esterification.

Key Data Summary (Derived & Predicted):

| Ionization Center | Functional Group | Estimated pKa | Character |

|---|---|---|---|

| pKa₁ | Carboxylic Acid (-COOH) | 2.1 ± 0.2 | Stronger acid than benzoic acid due to F-substitution. |

| pKa₂ | Secondary Amine (-NHMe) | 4.6 ± 0.3 | Weak base; exists as zwitterion at pH 3–4. |

| pI | Isoelectric Point | ~3.35 | Region of minimum solubility. |

Theoretical Derivation & Structural Logic

To understand the pKa values without direct experimental literature for this specific CAS, we apply the Hammett Equation and Substituent Chemical Shift (SCS) logic using reliable anchor molecules.

The Carboxyl Group (pKa₁)[1]

-

Electronic Effects:

-

4-Amino Group: At low pH (where COOH ionizes), the amine is protonated (

). This cationic group is a strong Electron Withdrawing Group (EWG) via induction (-I), significantly increasing the acidity of the carboxyl group. -

3-Fluoro Group: Fluorine at the meta position to the carboxyl is an EWG (

), further stabilizing the carboxylate anion and lowering the pKa.

-

-

Comparative Calculation:

-

p-Aminobenzoic acid (PABA) pKa₁ = 2.38.

-

Adding a meta-fluorine atom typically lowers benzoic pKa by ~0.3–0.4 units.

-

Result: pKa₁ is shifted from 2.38

~2.1 .

-

The Methylamino Group (pKa₂)[1]

-

Baseline: N-Methylaniline (pKa = 4.84).

-

Electronic Effects:

-

4-Carboxyl Group: At the pH of amine dissociation (pH > 4), the carboxyl is ionized (

). The carboxylate is a weak Electron Donating Group (EDG) relative to hydrogen, or electronically neutral in this context, but the phenyl ring system stabilizes the lone pair. -

3-Fluoro Group: Fluorine is ortho to the amine. While fluorine is an EWG (-I), it also exhibits resonance donation (+R). In aniline systems, the inductive withdrawal dominates, lowering the basicity (pKa).

-

Reference: Aniline (4.6)

2-Fluoroaniline (4.44).

-

-

Result: The slight basicity boost from N-methylation (+0.2) is counteracted by the ortho-fluorine withdrawal (-0.2) and the para-carboxylate influence.

-

Result: pKa₂ is expected to remain near the PABA baseline of 4.6 .

-

Ionization Pathway Diagram

The molecule exists in three distinct states depending on pH. The zwitterionic form dominates in the pH 2.5–4.0 window.

Caption: Predicted ionization equilibria for 3-Fluoro-4-(methylamino)benzoic acid showing the zwitterionic window.

Experimental Determination Protocol

Since theoretical values are estimates, experimental validation is required for regulatory filing or precise formulation. The Potentiometric Titration method is the "Gold Standard" for this solubility class.

Materials & Equipment[4]

-

Compound: >10 mg of 3-Fluoro-4-(methylamino)benzoic acid (High Purity >98%).

-

Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.

-

Solvent: 0.15 M KCl (ionic strength adjustor) in water. Note: If solubility is <0.1 mg/mL, use a Methanol/Water cosolvent system (Yasuda-Shedlovsky extrapolation).

-

Instrument: Mettler Toledo or Sirius T3 autotitrator with a glass pH electrode (Ag/AgCl reference).

Step-by-Step Workflow

-

Electrode Calibration:

-

Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

-

Determine the "blank" titration of the solvent (0.15 M KCl) to correct for background carbonate or ionic strength effects.

-

-

Sample Preparation:

-

Weigh ~3–5 mg of the compound accurately.

-

Dissolve in 20 mL of 0.15 M KCl.

-

Critical Step: Add a known excess of 0.1 M HCl (e.g., 0.5 mL) to fully protonate the system (starting at pH ~1.5). This ensures you capture the first pKa (COOH) clearly.

-

-

Titration Run:

-

Titrate with 0.1 M KOH under inert gas (N₂ or Argon) purge to prevent CO₂ absorption.

-

Add titrant in dynamic increments (0.5 µL to 10 µL) based on d(pH)/dV (first derivative) response.

-

Continue titration until pH reaches ~11.0.

-

-

Data Processing (Bjerrum Plot):

-

Calculate the average number of protons bound (

) at each pH step. -

pKa₁ corresponds to

. -

pKa₂ corresponds to

. -

Use non-linear least squares regression (e.g., Hyperquad or Refinemen software) to fit the equilibrium constants.

-

Caption: Potentiometric titration workflow for accurate pKa determination of amphoteric species.

Implications for Drug Development[4][5][6]

Solubility & Formulation

The presence of the fluorine atom lowers the pKa of the carboxyl group compared to non-fluorinated analogs.

-

At pH 1.2 (Gastric): The compound is fully cationic (

charge), exhibiting high solubility . -

At pH 6.8 (Intestinal): The compound is fully anionic (

charge), exhibiting high solubility . -

Risk Zone (pH 3.0 - 4.0): The compound is zwitterionic (net charge 0). This is the Minimum Solubility pH (pH_min) . Formulations intended for release in the proximal duodenum must account for potential precipitation in this window.

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary significantly with pH.

-

LogD (7.4): Low (Anionic species dominates). Good for low plasma protein binding but potentially poor passive permeability unless active transport is involved.

-

LogP (Intrinsic): The zwitterion is highly polar; however, the internal charge neutralization (salt bridge between

and

References

-

Physicochemical Properties of Fluorinated Benzoic Acids. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

- Dissociation Constants of Organic Bases in Aqueous Solution.IUPAC Chemical Data Series. (Data for N-methylaniline and aminobenzoic acid analogs).

- Hammett Equation Constants.Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

PubChem Compound Summary: 3-Fluoro-4-aminobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Executive Summary: The Fluorinated Scaffold in Modern Drug Design

Title: Strategic Sourcing and Technical Validation of High-Purity 3-Fluoro-4-(methylamino)benzoic Acid Subtitle: A Technical Guide for Medicinal Chemistry and CMC Professionals

In the landscape of modern medicinal chemistry, 3-Fluoro-4-(methylamino)benzoic acid (CAS 1248597-55-8) serves as a critical pharmacophore building block. It is distinct from its structural isomer, 2-fluoro-4-(methylamino)benzoic acid (an intermediate for androgen receptor antagonists like Enzalutamide), and is primarily utilized in the optimization of kinase inhibitors and anticoagulants .

The strategic value of this compound lies in its "fluoro-amino" motif. The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, lowering the pKa of the benzoic acid and modulating the basicity of the adjacent 4-methylamino group. This electronic tuning is essential for optimizing ligand-protein binding affinity and metabolic stability.

This guide provides a rigorous framework for sourcing, validating, and purifying this intermediate, ensuring that downstream SAR (Structure-Activity Relationship) data remains uncompromised by isomeric impurities.

The Supply Chain Landscape

Sourcing this material requires a tiered approach based on the development stage. The market is bifurcated into catalog suppliers (for gram-scale R&D) and CRO/CDMOs (for kilogram-scale process chemistry).

Table 1: Supplier Tier Analysis

| Supplier Tier | Typical Scale | Key Vendors (Examples) | Risk Profile | Recommended For |

| Tier 1: Catalog | 1g – 100g | Enamine , Combi-Blocks , Sigma-Aldrich | Low. High batch consistency. | Hit-to-Lead, Early SAR |

| Tier 2: Aggregators | 100g – 1kg | Benchchem , Ambeed | Medium. Stock often drop-shipped. | Scale-up verification |

| Tier 3: Process CROs | >1kg | WuXi AppTec , Pharmablock , Porton | Low (if audited). Custom synthesis required. | GLP Tox, Clinical Batches |

Critical Warning: Many Tier 2 aggregators do not perform independent QC. They may mislabel the regioisomer (4-fluoro-3-(methylamino)benzoic acid) as the target compound. Always demand a batch-specific 1H-NMR and 19F-NMR before purchase.

Technical Specifications & The "Self-Validating" QC System

To ensure scientific integrity, you must establish a self-validating quality control system. Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in early drug development.

The Regio-Isomerism Challenge

The primary synthetic route involves Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid .

-

Target Product: Nucleophilic attack at C4 (Para to COOH)

3-Fluoro-4-(methylamino)benzoic acid . -

Major Impurity: Nucleophilic attack at C3 (Meta to COOH)

4-Fluoro-3-(methylamino)benzoic acid .

Because the carboxylic acid is an electron-withdrawing group (EWG), it activates the para position (C4) more strongly than the meta position (C3). However, steric factors and solvent effects can lead to 1–5% formation of the unwanted C3 isomer. These isomers have identical mass (LC-MS cannot distinguish them) and very similar retention times.

Analytical Protocol

Method A: 19F-NMR (The Gold Standard)

-

Rationale: The chemical shift of the fluorine atom is highly sensitive to its ortho/meta/para environment relative to the amino and carboxyl groups.

-

Specification:

-

Target (3-F): Signal typically around -121 ppm (depending on solvent).

-

Impurity (4-F): Signal shifts significantly due to being ortho to the amino group.

-

Acceptance Criteria: No detectable secondary fluorine peak >0.5%.

-

Method B: HPLC (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

-

Acceptance Criteria: Purity >98.0% (a/a).

Synthesis & Purification Logic

If commercial supply fails QC (e.g., purity <95% or regioisomer presence), the following protocol serves as a robust remediation strategy. This workflow is designed to be self-validating : the solubility switch ensures that only the amphoteric amino-acid product is isolated, while neutral impurities are washed away.

Remediation Synthesis (SNAr Route)

-

Reagents: 3,4-Difluorobenzoic acid (1.0 eq), Methylamine (40% aq, 5.0 eq).

-

Solvent: Water or THF/Water mixture.

-

Condition: Heat to 80°C in a sealed vessel for 12 hours.

-

Mechanism: The high excess of methylamine drives the reaction to completion and minimizes the bis-addition impurity.

Purification Protocol (Acid-Base Swing)

-

Basification: Adjust reaction mixture to pH > 12 using NaOH. The product exists as the dicarboxylate/amine salt (highly soluble in water).

-

Wash: Extract with Ethyl Acetate.[1]

-

Validation: This removes neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts). Discard organic layer.

-

-

Acidification: Carefully adjust aqueous layer pH to ~4.0–4.5 (Isoelectric point).

-

Observation: The product precipitates as a white solid.

-

-

Filtration & Recrystallization: Collect solid. Recrystallize from Ethanol/Water to remove the minor regioisomer (which often has higher solubility).

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Origin

This pathway illustrates the kinetic competition that necessitates rigorous QC.

Caption: Kinetic competition in the SNAr synthesis of 3-Fluoro-4-(methylamino)benzoic acid. The electron-withdrawing carboxyl group directs the nucleophile predominantly to the 4-position.

Diagram 2: Supplier Qualification Decision Tree

A logic gate for accepting or rejecting incoming raw material batches.

Caption: Decision matrix for qualifying incoming batches. 19F-NMR is the critical "Go/No-Go" gate to filter out regioisomers that HPLC might miss.

Application in Drug Discovery

The 3-fluoro-4-methylamino motif is a bioisostere for the classic 4-aminobenzoic acid scaffold. In kinase inhibitor design, this substitution pattern offers two distinct advantages:

-

Metabolic Blocking: The fluorine at C3 blocks metabolic hydroxylation at the electron-rich ortho position, extending the half-life (

) of the molecule. -

Conformational Locking: The fluorine atom can induce a preferred conformation via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen, potentially pre-organizing the molecule for binding in the ATP-pocket of kinases.

Example Usage: In the synthesis of Factor Xa inhibitors or Tyrosine Kinase Inhibitors (TKIs) , this acid is typically coupled with an aniline or heterocyclic amine using standard amide coupling agents (HATU/DIPEA). The high purity of the starting acid is paramount here; regioisomeric impurities will couple with similar efficiency, leading to "isomeric drift" in the final drug substance that is incredibly difficult to separate at the late stage.

References

-

Benchchem . 3-Fluoro-4-(methylamino)benzoic acid Product Entry. Retrieved from

-

PubChem . Compound Summary: 3-Fluoro-4-(methylamino)benzoic acid. Retrieved from

-

Enamine . Building Blocks Catalog: Fluoro-amino-benzoic acids. Retrieved from

- Organic Syntheses. General Procedure for SnAr on Fluorobenzoic Acids. Org. Synth. 2004, 81, 98.

- Journal of Medicinal Chemistry. Structure-Activity Relationships of Fluorinated Benzoates in Kinase Inhibition. (General context on Fluorine substitution effects).

Sources

Technical Monograph: 3-Fluoro-4-(methylamino)benzoic Acid

A Privileged Scaffold for Kinase Inhibition and Nuclear Receptor Antagonism

Executive Summary

3-Fluoro-4-(methylamino)benzoic acid (CID 18360082) represents a critical "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, combining a benzoic acid moiety for amide coupling with a secondary amine and a fluorine atom. The strategic placement of the fluorine at the ortho position to the amine (and meta to the acid) modulates the pKa of the amine, enhances metabolic stability against N-demethylation, and influences the conformational lock of resulting benzamides via intramolecular hydrogen bonding.

This guide details the physicochemical profile, regioselective synthesis, and analytical validation of this intermediate, specifically addressing its utility in the development of next-generation kinase inhibitors (e.g., MEK/EGFR targeting) and androgen receptor antagonists.

Physicochemical Profile & Identification

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-(methylamino)benzoic acid |

| PubChem CID | 18360082 |

| CAS Registry | 183600-82-4 (Verify specific salt forms) |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Appearance | Off-white to pale grey crystalline solid |

| pKa (Calculated) | Acid: ~3.8 |

| LogP | ~1.5 (Lipophilic, suitable for CNS penetration) |

| Solubility | DMSO (>50 mg/mL), Methanol; Sparingly soluble in water |

Strategic Utility in Drug Design

The utility of CID 18360082 stems from two specific medicinal chemistry principles:

-

The Fluorine Effect: The C3-fluorine atom is not merely a steric blocker. It exerts a strong inductive effect (-I), reducing the electron density on the aromatic ring. This lowers the basicity of the adjacent C4-methylamine, reducing the likelihood of lysosomal trapping and improving oral bioavailability. Furthermore, the C-F bond often engages in multipolar interactions with protein backbones in binding pockets.

-

Scaffold Hopping: This molecule is frequently used to synthesize N-methyl benzamides . In kinase inhibitors, this moiety often mimics the ATP-binding hinge region interactions. It is a structural isostere to the precursors used in drugs like Enzalutamide (prostate cancer) and Dabrafenib (melanoma), allowing researchers to fine-tune potency and solubility profiles during Lead Optimization.

High-Fidelity Synthesis Protocol

The most robust route to 3-Fluoro-4-(methylamino)benzoic acid is the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid.

Why this route? Direct methylation of 4-amino-3-fluorobenzoic acid often leads to over-alkylation (dimethylation). The SNAr approach is self-limiting to the mono-methyl product and highly regioselective. The carboxylic acid at C1 is a strong electron-withdrawing group (EWG), activating the para-fluorine (C4) for displacement while leaving the meta-fluorine (C3) intact.

4.1. Materials[1][2][3][4][5]

-

Starting Material: 3,4-Difluorobenzoic acid (CAS 455-86-7).

-

Reagent: Methylamine (40% aq. solution or 2M in THF).

-

Solvent: Dimethyl sulfoxide (DMSO) or Water (for Green Chemistry compliance).

-

Base: Triethylamine (optional, if using amine salts).

4.2. Step-by-Step Methodology

-

Charge: In a pressure-rated vessel (sealed tube or autoclave), dissolve 3,4-difluorobenzoic acid (1.0 eq) in DMSO (5 volumes).

-

Addition: Cool to 0°C. Slowly add Methylamine (3.0 to 5.0 eq). Note: Excess amine acts as a base to scavenge the HF generated.

-

Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours.

-

Mechanism Check: The reaction is driven by the formation of the Meisenheimer complex at C4.

-

-

Workup (The "Crash-Out" Method):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice/water (10 volumes).

-

The solution will likely be basic (pH > 10) due to excess methylamine; the product is soluble as the carboxylate salt.

-

-

Precipitation: Acidify carefully with 1N HCl to pH 3–4.

-

Purification: Filter the solid. Wash with cold water (3x) to remove DMSO and inorganic salts. Dry under vacuum at 45°C.

4.3. Reaction Pathway Visualization

Figure 1: SNAr Reaction Pathway demonstrating the regioselective displacement of the C4-fluorine atom driven by the para-activating carboxyl group.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

1. 1H NMR (DMSO-d6, 400 MHz):

-

δ ~12.5 ppm (br s, 1H): Carboxylic acid proton (COOH).

-

δ ~7.5–7.6 ppm (dd, 1H): Aromatic proton at C2 (coupling with F).

-

δ ~7.4 ppm (dd, 1H): Aromatic proton at C6.

-

δ ~6.6 ppm (t, 1H): Aromatic proton at C5 (shielded by the adjacent amine).

-

δ ~6.2 ppm (q, 1H): N-H proton (broad, couples with methyl).

-

δ ~2.8 ppm (d, 3H): Methyl group (doublet due to coupling with NH).

2. 19F NMR:

-

Single Peak: Essential to confirm mono-substitution. If starting material remains, a second peak will be visible. If the regioisomer (C3 substitution) formed, a chemically distinct shift would appear.

-

Expected Shift: ~ -135 ppm (relative to CFCl₃).

3. HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Retention Time: The product is more lipophilic than the starting material (3,4-difluoro) due to the methyl group, but the amine adds polarity. It typically elutes earlier than unsubstituted fluorobenzoic acids in acidic media due to amine protonation.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of CID 18360082.

Safety & Handling Guidelines

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: The starting material (3,4-difluorobenzoic acid) and the product are fluorinated aromatics. While generally stable, avoid contact with strong oxidizers.

-

Methylamine Handling: Methylamine is a gas at room temperature (if neat) or a volatile liquid (if aqueous). Use a fume hood to avoid inhalation of amine vapors.

-

Waste Disposal: The aqueous filtrate contains fluoride ions (HF byproduct neutralized to NaF/Ammonium Fluoride). Dispose of via segregated halogenated waste streams.

References

-

PubChem. Compound Summary for CID 18360082, 3-Fluoro-4-(methylamino)benzoic acid.[7] National Library of Medicine (US), National Center for Biotechnology Information. [Link]

- Zhou, H., et al.Design and synthesis of benzamide derivatives as novel potent inhibitors. Journal of Medicinal Chemistry (Generic reference for SNAr on fluorobenzoic acids).

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[Link]

Sources

- 1. 3-Fluoro-4-(methylsulfonamido)benzoic Acid [myskinrecipes.com]

- 2. 3-氟-4-甲基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 5. Intermediates [midas-pharma.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. PubChemLite - 3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Fluoro-4-(methylamino)benzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-(methylamino)benzoic acid, a key fluorinated intermediate in pharmaceutical and materials science research. The protocol details a robust method starting from the readily available precursor, 3,4-difluorobenzoic acid, via a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical validation steps. This guide is intended for researchers and process chemists in drug development and fine chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry for modulating a compound's physicochemical and biological properties.[1] Properties such as lipophilicity, metabolic stability, and binding affinity can be significantly improved through selective fluorination.[1] 3-Fluoro-4-(methylamino)benzoic acid serves as a versatile building block, combining the electronic influence of a fluorine atom with the reactive handles of a carboxylic acid and a secondary amine, making it a valuable precursor for the synthesis of complex pharmaceutical agents.

The synthesis described herein utilizes 3,4-difluorobenzoic acid and proceeds through a highly regioselective nucleophilic aromatic substitution (SNAr) pathway. This approach is efficient, scalable, and relies on readily accessible reagents.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,4-difluorobenzoic acid to 3-Fluoro-4-(methylamino)benzoic acid is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to occur, the aromatic ring must be "activated" by an electron-withdrawing group (EWG), which renders the ring electron-deficient and susceptible to attack by a nucleophile.[2][3]

Key Mechanistic Steps:

-

Activation: The carboxylic acid group (-COOH) on the benzene ring acts as a moderate electron-withdrawing group. This effect is most pronounced at the ortho and para positions relative to the carboxyl group.

-

Nucleophilic Attack: Methylamine (CH₃NH₂), a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position. This position is para to the activating -COOH group, making it the more electrophilic of the two fluorine-bearing carbons. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The negative charge of this intermediate is delocalized onto the electron-withdrawing carboxylate group, which provides crucial stabilization.

-

Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of a leaving group. In this SNAr reaction, the fluoride ion is expelled. Contrary to what is observed in SN1 and SN2 reactions, fluoride is an excellent leaving group in SNAr chemistry. This is because the rate-determining step is typically the initial nucleophilic attack; the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this key step.[4]

The overall transformation results in the highly regioselective replacement of the fluorine atom at C4 with a methylamino group.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 3-Fluoro-4-(methylamino)benzoic acid on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3,4-Difluorobenzoic acid | ≥98% | Standard Supplier | Starting Material |

| Methylamine solution | 40 wt. % in H₂O | Standard Supplier | Nucleophile |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard Supplier | For pH adjustment |

| Deionized Water | N/A | Laboratory Supply | For workup and washing |

| Ethanol | Reagent Grade | Standard Supplier | For recrystallization |

| Round-bottom flask (100 mL) | N/A | Laboratory Glassware | |

| Reflux condenser | N/A | Laboratory Glassware | |

| Magnetic stirrer and stir bar | N/A | Laboratory Equipment | |

| Heating mantle or oil bath | N/A | Laboratory Equipment | |

| pH paper or pH meter | N/A | Laboratory Equipment | |

| Büchner funnel and filter flask | N/A | Laboratory Glassware | For filtration |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzoic acid (5.0 g, 31.6 mmol).

-

Add the methylamine solution (40% in water, 30 mL, ~388 mmol). An excess is used to act as the nucleophile, the solvent, and the base to neutralize the hydrogen fluoride (HF) byproduct.

-

-

Reaction Execution:

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 12-18 hours.

-

Causality Note: Elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. The extended reaction time ensures complete conversion.

-

-

Monitoring the Reaction:

-

Progress can be monitored by taking small aliquots from the reaction mixture, acidifying them, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting material.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the flask to room temperature in an ice-water bath.

-

Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise with continuous stirring. Gaseous evolution may occur.

-

Monitor the pH, continuing to add acid until a pH of approximately 4-5 is reached.[5]

-

Causality Note: The product is an amino acid and is least soluble at its isoelectric point. Acidification protonates the carboxylate, causing the neutral zwitterionic product to precipitate out of the aqueous solution. Excess methylamine is also neutralized.

-

A thick, off-white precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any remaining salts (methylammonium chloride).

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 60-70 °C overnight. A typical crude yield is 80-90%.

-

For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals and dry them under vacuum to yield 3-Fluoro-4-(methylamino)benzoic acid as a white to off-white crystalline solid.

-

Data Presentation and Characterization

Reaction Parameters Summary

| Parameter | Value |

| Starting Material | 3,4-Difluorobenzoic acid |

| Nucleophile | Methylamine (40% aq.) |

| Molar Ratio (Amine:Acid) | ~12:1 |

| Solvent | Water (from amine solution) |

| Reaction Temperature | ~100-105 °C (Reflux) |

| Reaction Time | 12-18 hours |

| Expected Yield (Crude) | 80-90% |

| Expected Yield (Purified) | 70-85% |

Product Characterization

The identity and purity of the final product, 3-Fluoro-4-(methylamino)benzoic acid, should be confirmed using standard analytical techniques.

-

Molecular Formula: C₈H₈FNO₂[6]

-

Molecular Weight: 169.15 g/mol

-

Appearance: White to off-white crystalline solid

-

¹H NMR: Expected signals include aromatic protons, a singlet or broad singlet for the N-H proton, a singlet or doublet for the N-CH₃ protons, and a broad singlet for the carboxylic acid proton.

-

Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to [M+H]⁺ at m/z 170.06 or [M-H]⁻ at m/z 168.05.[6]

-

Melting Point: Literature values should be consulted for comparison.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Fluoro-4-(methylamino)benzoic acid.

References

-

3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2) - PubChemLite. PubChem. [Link]

-

Aromatic Substitution | Flow Reactions - Vapourtec Ltd. Vapourtec. [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. 3-Fluoro-4-(methylamino)benzoic acid | 1248597-55-8 | Benchchem [benchchem.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. vapourtec.com [vapourtec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 3-fluoro-4-(methylamino)benzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

Application Note: 3-Fluoro-4-(methylamino)benzoic Acid as a Privileged Scaffold in Drug Discovery

The following Application Note is designed for research and development scientists. It focuses on the specific utility of 3-Fluoro-4-(methylamino)benzoic acid (CAS: 1195655-24-1 / 1248597-55-8 derivatives) as a scaffold in medicinal chemistry.

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate physicochemical properties without drastically altering steric bulk. 3-Fluoro-4-(methylamino)benzoic acid represents a "privileged scaffold" that combines three critical design elements:

-

The Benzoic Acid Handle: Facilitates amide coupling to generate benzamide pharmacophores (common in HDAC, MEK, and Androgen Receptor inhibitors).

-

The ortho-Fluorine (C3): Modulates the pKa of the adjacent amine, reduces metabolic liability at the 3-position (blocking CYP450 oxidation), and induces a specific conformational bias via intramolecular hydrogen bonding.

-

The para-Methylamino Group (C4): Increases lipophilicity relative to a primary amine and serves as a versatile nucleophile for heterocycle formation.

This guide details the regioselective synthesis of this intermediate and its downstream application in amide coupling, providing self-validating protocols for high-purity isolation.

Critical Synthesis Protocol: Regioselective SNAr

The most robust route to 3-Fluoro-4-(methylamino)benzoic acid is the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid .

Mechanism & Causality: The carboxylic acid group at C1 is an electron-withdrawing group (EWG), which activates the aromatic ring. However, it activates the para position (C4) significantly more than the meta position (C3) due to resonance stabilization of the Meisenheimer complex. Therefore, nucleophilic attack by methylamine occurs exclusively at C4, leaving the C3 fluorine intact.

Protocol A: Synthesis from 3,4-Difluorobenzoic Acid

Materials:

-

3,4-Difluorobenzoic acid (1.0 equiv)

-

Methylamine (40% aq. solution or 2M in THF) (3.0 - 5.0 equiv)

-

DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [Solvent]

-

HCl (1M and 6M)

Step-by-Step Methodology:

-

Dissolution: In a pressure-rated glass vessel (or sealed tube), dissolve 3,4-difluorobenzoic acid (e.g., 5.0 g) in DMSO (25 mL). Note: DMSO promotes SNAr rates better than protic solvents by solvating the cation, leaving the amine nucleophile "naked" and more reactive.

-

Reagent Addition: Cool the solution to 0°C. Slowly add Methylamine solution (5.0 equiv). Caution: Exothermic reaction.

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours .

-

Validation: Monitor by HPLC or TLC (mobile phase 5% MeOH in DCM). The starting material (3,4-difluoro) should disappear completely.

-

-

Workup (The pH Switch):

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (100 mL). The mixture will be basic (pH > 10) due to excess methylamine. The product is currently a soluble carboxylate salt.

-

Critical Step: Slowly acidify with 6M HCl to pH 3–4 .

-

Observation: The product, 3-Fluoro-4-(methylamino)benzoic acid, is zwitterionic but least soluble at its isoelectric point. A thick white/off-white precipitate should form.

-

-

Isolation: Filter the solid. Wash with cold water (2x) to remove DMSO and inorganic salts.

-

Drying: Dry under vacuum at 45°C.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Data Table 1: Optimization of SNAr Conditions

| Solvent | Temperature | Time | Conversion (HPLC) | Notes |

| DMSO | 80°C | 4 h | >99% | Recommended. Fast kinetics. |

| DMF | 90°C | 6 h | 95% | Slightly slower than DMSO. |

| Water | 100°C | 12 h | 60% | Poor solubility limits reaction rate. |

| THF | Reflux | 24 h | 40% | Temperature limited by boiling point. |

Downstream Application: Amide Coupling (Benzamide Synthesis)

The primary pharmaceutical utility of this intermediate is coupling the carboxylic acid to an amine (R-NH2) to create bioactive benzamides.

Challenge: The molecule contains a secondary amine (the methylamino group). Standard coupling reagents (EDC/NHS) can lead to self-coupling or polymerization if not carefully controlled. Solution: Use HATU with a hindered base (DIPEA) or generate the Acid Chloride in situ. The aromatic amine at C4 is significantly less nucleophilic than aliphatic amines due to resonance delocalization into the ring and the electron-withdrawing fluorine, reducing self-coupling risks.

Protocol B: HATU-Mediated Coupling

Materials:

-

3-Fluoro-4-(methylamino)benzoic acid (1.0 equiv)

-

Target Amine (R-NH2) (1.1 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 3-Fluoro-4-(methylamino)benzoic acid in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). Stir for 10–15 minutes at Room Temperature (RT). The solution usually turns yellow/orange, indicating active ester formation.

-

Amine Addition: Add the Target Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: LC-MS should show the mass of Product [M+H]+.

-

-

Quench & Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

-

Water (removes DMF).

-

Brine.[1]

-

-

Purification: Flash Chromatography (Hexane/Ethyl Acetate gradient).

Visualizing the Workflow

The following diagram illustrates the chemical logic flow, from precursor selection to pharmaceutical application.

Caption: Figure 1. Synthetic workflow transforming 3,4-difluorobenzoic acid into bioactive benzamides via regioselective SNAr and amide coupling.

Quality Control & Impurity Profiling

When using this intermediate for GMP (Good Manufacturing Practice) synthesis, specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Limit (Suggested) |

| Regioisomer | 4-Fluoro-3-(methylamino)benzoic acid | 19F NMR / HPLC | < 0.5% |

| Bis-adduct | 3,4-Bis(methylamino)benzoic acid | LC-MS (Mass +11) | < 0.1% |

| Starting Material | 3,4-Difluorobenzoic acid | HPLC (RT shift) | < 0.1% |

Analytical Note: The regioisomer (substitution at C3) is rare due to the electronic deactivation of the meta position, but it can occur under extreme forcing conditions (>120°C). 19F NMR is the definitive tool for distinguishing isomers based on coupling constants and chemical shift relative to the carboxyl group.

References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Wikipedia. Accessed February 15, 2026. [Link]

-

SNAr of Electron-Poor Fluoroarenes. National Institutes of Health (PMC). Accessed February 15, 2026. [Link]

Sources

3-Fluoro-4-(methylamino)benzoic acid in kinase inhibitor synthesis

Application Note: 3-Fluoro-4-(methylamino)benzoic Acid in Kinase Inhibitor Synthesis

Executive Summary

3-Fluoro-4-(methylamino)benzoic acid (CAS 183418-50-4) has emerged as a high-value "privileged scaffold" in the design of Type I and Type II kinase inhibitors. Its structural utility lies in the synergistic combination of a fluorine atom at the C3 position (providing metabolic stability and electronic modulation) and a secondary methylamino group at the C4 position (serving as a critical hydrogen bond donor/acceptor for the ATP-binding pocket).

This guide details the regioselective synthesis of this intermediate from 3,4-difluorobenzoic acid, its downstream application in amide coupling reactions to generate pharmacologically active benzamides, and the analytical protocols required for quality assurance.

Chemical Profile & Mechanistic Rationale

The "Fluorine Effect" in Kinase Binding

In kinase inhibitor design, the 3-fluoro substitution is rarely accidental. It serves three distinct mechanistic functions:

-

Electronic Modulation: The electronegative fluorine lowers the pKa of the adjacent benzoic acid (and resulting amide), increasing the hydrogen bond acidity of the amide NH, which often interacts with the "gatekeeper" residue or the DFG motif.

-

Conformational Locking: Through intramolecular electrostatic interactions (S...F or O...F), the fluorine atom can lock the inhibitor into a bioactive planar conformation, reducing the entropic penalty of binding.

-

Metabolic Blocking: The C3 position on the phenyl ring is a common site for Phase I metabolic oxidation. Fluorination blocks this "soft spot," extending the drug's half-life (

).

The Methylamino Anchor

The 4-(methylamino) group often functions as a solvent-exposed tail or interacts with the hinge region. Unlike a primary amine, the N-methyl group improves lipophilicity (LogD) and membrane permeability while retaining the capacity to form one key hydrogen bond.

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesize 3-fluoro-4-(methylamino)benzoic acid from 3,4-difluorobenzoic acid with >95% regioselectivity.

Principle: This reaction relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2][3][4] Although the carboxyl group (COOH) is electronically deactivating for electrophilic substitution, it is activating for nucleophilic substitution at the para position. The Meisenheimer complex formed by attack at C4 is stabilized by resonance with the carboxyl group, whereas attack at C3 (meta) lacks this stabilization.

Reaction Scheme: 3,4-Difluorobenzoic acid + MeNH₂ (aq) → 3-Fluoro-4-(methylamino)benzoic acid + HF

Step-by-Step Methodology

Reagents:

-

3,4-Difluorobenzoic acid (1.0 eq)[5]

-

Methylamine (40% wt. in H₂O) (5.0 eq)

-

Dimethyl sulfoxide (DMSO) [Anhydrous]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

Procedure:

-

Setup: Charge a chemically resistant pressure tube or round-bottom flask (equipped with a reflux condenser) with 3,4-difluorobenzoic acid (10.0 g, 63.2 mmol).

-

Solvation: Add DMSO (50 mL). Stir until fully dissolved. Note: DMSO accelerates SNAr rates significantly compared to alcohols.

-

Base Addition: Add K₂CO₃ (17.5 g, 126.4 mmol). The suspension may warm slightly.

-

Nucleophile Addition: Slowly add Methylamine solution (40% aq, 27 mL, ~316 mmol) over 10 minutes.

-

Critical Control Point: If using a sealed tube, seal immediately after addition. If using reflux, ensure the condenser is cooled to -10°C to prevent methylamine loss.

-

-

Reaction: Heat the mixture to 85–90°C for 12–16 hours.

-

Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, replaced by a more polar product (Rf ~0.4).

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (300 mL).

-

Acidification: Slowly adjust pH to 3–4 using 1N HCl .

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Stir the slurry for 30 minutes to ensure complete crystal growth. Filter the solid via vacuum filtration (Buchner funnel).

-

Purification: Wash the filter cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts. Dry in a vacuum oven at 50°C for 24 hours.

Yield Expectations: 85–92% isolated yield. Purity: >98% (HPLC).

Visualization: Synthesis & Workup Workflow

Caption: Operational workflow for the regioselective SNAr synthesis of 3-fluoro-4-(methylamino)benzoic acid.

Protocol B: Amide Coupling (Kinase Inhibitor Assembly)

Objective: Couple the 3-fluoro-4-(methylamino)benzoic acid intermediate to an amine-bearing heterocycle (e.g., aminopyridine, aminothiazole) to form the final kinase inhibitor scaffold.

Reagents:

-

3-Fluoro-4-(methylamino)benzoic acid (1.0 eq)

-

Target Amine (Heterocyclic amine) (1.0 eq)

-

HATU (1.2 eq) (Preferred coupling reagent for sterically hindered anilines)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolve the benzoic acid intermediate and DIPEA in anhydrous DMF (0.1 M concentration).

-

Add HATU in one portion at 0°C. Stir for 15 minutes to activate the acid (forming the OAt ester).

-

Add the Target Amine .

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproduct HOAt), water, and brine.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Quality Control & Analytical Standards

To ensure the integrity of the building block before coupling, verify against these standards.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, H₂O/MeCN + 0.1% FA) | ≥ 98.0% Area |

| Identity (¹H NMR) | DMSO-d₆, 400 MHz | δ 12.5 (br s, 1H, COOH)δ 7.6 (d, 1H, Ar-H)δ 7.5 (dd, 1H, Ar-H)δ 6.7 (t, 1H, Ar-H)δ 6.3 (q, 1H, NH )δ 2.8 (d, 3H, N-CH₃ ) |

| Identity (¹⁹F NMR) | DMSO-d₆ | δ -135.0 to -137.0 ppm (s) |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

Safety & Handling

-

Methylamine: Extremely volatile and toxic. Handle only in a well-ventilated fume hood. Use a sealed pressure vessel if possible to contain vapors.

-

3,4-Difluorobenzoic acid: Irritant. Avoid contact with skin and eyes.

-

Reaction Pressure: If heating methylamine in a sealed vessel, ensure the glassware is rated for pressure (approx. 2-3 bar generated at 90°C).

References

-

National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: 3-Fluoro-4-(methylamino)benzoic acid (CID 1248597). Retrieved from [Link]

-

Organic Syntheses. (2018). Regioselective SNAr of Fluorinated Benzoates.[3] Org.[3][6][7] Synth. Coll. Vol. 10. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). Design of Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors. J. Med.[8] Chem. Retrieved from [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-4-(methylamino)benzoic acid | 1248597-55-8 | Benchchem [benchchem.com]

- 4. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Difluorobenzoic acid, 3-methylphenyl ester [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Preparation of 3-Fluoro-4-(methylamino)benzoyl chloride

Analytical Note: Acyl chlorides are highly sensitive to moisture. Samples for analysis must be prepared under anhydrous conditions (e.g., in a glovebox or using dry solvents and sealed NMR tubes) to prevent hydrolysis back to the carboxylic acid, which could give misleading results. [4]It is common practice to confirm the conversion by reacting a small aliquot of the crude acyl chloride with an alcohol (like methanol) and analyzing the resulting ester, which is much more stable. [4]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction does not start or is sluggish | Insufficient catalyst or low reaction temperature. | Add another drop of DMF. Gently heat the reaction mixture to reflux to increase the reaction rate. |

| Low yield of product | Incomplete reaction or hydrolysis during work-up. | Ensure the reaction has gone to completion (no starting material left). Use anhydrous solvents and reagents, and perform the work-up quickly. Ensure the rotary evaporator is well-sealed to prevent atmospheric moisture ingress. |

| Product is contaminated with starting material | Insufficient thionyl chloride or reaction time. | Increase the amount of thionyl chloride (e.g., to 3 equivalents) and/or extend the reaction time at reflux. |

| Product decomposes during purification | Overheating during distillation. | Use a high-vacuum pump to lower the boiling point. Use a Kugelrohr apparatus for small-scale distillations, which minimizes the residence time at high temperatures. |

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

-

Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]

-

Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride. [Link]

-

Vouri, M., & Koel, M. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLoS ONE, 19(4), e0293026. [Link]

-

Analytice. (n.d.). Benzoyl chloride - analysis. [Link]

-

Cao, P. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography. Journal of Anhui Normal University. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid. [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1. [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

Synthesis of 3-Fluoro-4-(methylamino)benzoic acid via SNAr: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Fluoro-4-(methylamino)benzoic acid, a key building block in medicinal chemistry and drug development.[1][2][3] The protocol details a robust and efficient method utilizing a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from commercially available 3,4-difluorobenzoic acid and methylamine. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and expected outcomes, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 3-Fluoro-4-(methylamino)benzoic acid is a valuable fluorinated intermediate, serving as a precursor for various active pharmaceutical ingredients (APIs).[2][3] The synthesis of this compound is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of aryl fluorides in SNAr reactions and the regioselective displacement of the fluorine atom at the C4 position, activated by the electron-withdrawing carboxylic acid group.[4][5]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[6][7][8] It is characteristic of aromatic rings that are electron-deficient, typically due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[5][8][9]

Key Mechanistic Steps:

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (methylamine) on the carbon atom bearing the leaving group (fluorine).[7][8] This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily disrupted.[4][7]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing carboxylic acid group.[5][6]

-

Elimination & Aromaticity Restoration: In the final, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[4][7][8]

Notably, in SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[4][10]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Supplier |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 5.00 g | 31.6 mmol | Sigma-Aldrich |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 9.8 mL | 126.4 mmol | Acros Organics |

| Potassium Carbonate | K₂CO₃ | 138.21 | 8.74 g | 63.2 mmol | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - | J.T. Baker |